L-Hexanoylcarnitine

Overview

Description

Acylcarnitines are the product of the conjugation of carnitine with acyl-coenzyme A, which facilitates the transport of fatty acids across mitochondrial membranes . This compound is a medium-chain acylcarnitine and is found in the urine of patients with medium-chain acyl-CoA dehydrogenase deficiency .

Mechanism of Action

Target of Action

L-Hexanoylcarnitine is an acylcarnitine, a class of compounds that play a crucial role in energy production and intermediary metabolism in the organism . The primary targets of this compound are the mitochondria, where it is involved in fatty acid metabolism .

Mode of Action

This compound interacts with its targets, the mitochondria, by participating in the transport of fatty acids from the cytosol into the mitochondria, a process essential for fatty acid metabolism . This interaction results in the production of energy in the form of ATP .

Biochemical Pathways

This compound is involved in the fatty acid oxidation pathway. It is a medium-chain acylcarnitine, and its presence is indicative of the metabolism of medium-chain fatty acids . Disturbances in this pathway can lead to the production and excretion of unusual acylcarnitines, which can be indicative of metabolic disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A mutation in the gene coding for carnitine-acylcarnitine translocase or the OCTN2 transporter can cause a carnitine deficiency that results in poor intestinal absorption of dietary L-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of L-carnitine .

Result of Action

The action of this compound results in the production of energy through the metabolism of fatty acids. In cases of metabolic disorders such as medium-chain acyl-coa dehydrogenase deficiency, this compound can be found in the urine . This indicates a disruption in normal fatty acid metabolism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, dietary restrictions can lead to a lower intake of L-carnitine, affecting its levels in the body . Additionally, certain drugs and medical procedures, such as dialysis, can also affect the levels of L-carnitine and acylcarnitines in the body .

Biochemical Analysis

Biochemical Properties

L-Hexanoylcarnitine is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT). CPT1 catalyzes the transfer of the acyl group from this compound to coenzyme A, forming hexanoyl-CoA, which then enters the β-oxidation pathway. CACT facilitates the transport of this compound across the mitochondrial membrane .

Cellular Effects

This compound influences various cellular processes, including fatty acid metabolism and energy production. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism. For instance, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Additionally, it impacts gene expression related to fatty acid oxidation and mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the conversion of fatty acids into acyl-CoA derivatives that can be oxidized in the mitochondria. This activation is crucial for maintaining energy production, especially during periods of increased energy demand . Furthermore, this compound can influence gene expression by modulating transcription factors involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in adaptive changes in cellular metabolism, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve energy production. At high doses, this compound may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Studies have also shown that there is a threshold dose beyond which the beneficial effects of this compound are diminished, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid oxidation. It interacts with enzymes such as CPT1 and CACT, which are essential for the transport and oxidation of fatty acids in the mitochondria. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in the β-oxidation pathway .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. The ionic nature of this compound allows it to be highly soluble in water, facilitating its distribution in various tissues. The distribution of this compound is also influenced by its physicochemical properties, which determine its affinity for different cellular compartments .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of this compound are closely linked to its localization, as it needs to be in proximity to the enzymes and transporters involved in fatty acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Hexanoylcarnitine can be synthesized through the esterification of L-carnitine with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the purification of the product through techniques such as distillation or crystallization to achieve the desired purity levels. The final product is then subjected to quality control tests to ensure it meets the required standards.

Chemical Reactions Analysis

Types of Reactions: L-Hexanoylcarnitine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include hal

Properties

CAS No. |

22671-29-0 |

|---|---|

Molecular Formula |

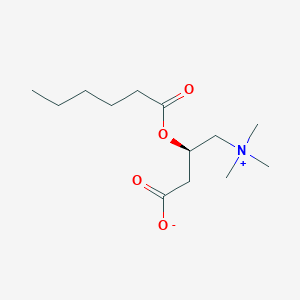

C13H26NO4+ |

Molecular Weight |

260.35 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |

InChI Key |

VVPRQWTYSNDTEA-LLVKDONJSA-O |

SMILES |

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomeric SMILES |

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?

A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated this compound in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including this compound, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.

Q2: The study observed a decrease in urinary this compound levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting this compound levels in managing hyperlipidemia?

A2: The observed decrease in this compound levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in this compound might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on this compound metabolism itself. More targeted research is necessary to determine whether directly influencing this compound levels could offer therapeutic benefits in managing hyperlipidemia.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.